Silane, triethynylmethyl- Silane, triethynylmethyl-
Brand Name: Vulcanchem
CAS No.: 1849-39-4
VCID: VC19757370
InChI: InChI=1S/C7H6Si/c1-5-8(4,6-2)7-3/h1-3H,4H3
SMILES:
Molecular Formula: C7H6Si
Molecular Weight: 118.21 g/mol

Silane, triethynylmethyl-

CAS No.: 1849-39-4

Cat. No.: VC19757370

Molecular Formula: C7H6Si

Molecular Weight: 118.21 g/mol

* For research use only. Not for human or veterinary use.

Silane, triethynylmethyl- - 1849-39-4

Specification

CAS No. 1849-39-4
Molecular Formula C7H6Si
Molecular Weight 118.21 g/mol
IUPAC Name triethynyl(methyl)silane
Standard InChI InChI=1S/C7H6Si/c1-5-8(4,6-2)7-3/h1-3H,4H3
Standard InChI Key QQLFJFKDDGCTQJ-UHFFFAOYSA-N
Canonical SMILES C[Si](C#C)(C#C)C#C

Introduction

Chemical Identification and Nomenclature

Molecular Formula and Structural Representation

The molecular formula of silane, triethynylmethyl-, is C₇H₆Si, reflecting a silicon-centered tetrahedral geometry with three ethynyl (-C≡CH) groups and one methyl (-CH₃) group. The IUPAC name, triethynyl(methyl)silane, systematically describes this arrangement . The SMILES notation CSi(C#C)C#C and InChIKey QQLFJFKDDGCTQJ-UHFFFAOYSA-N provide unambiguous representations for computational and database applications .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number1849-39-4
Molecular FormulaC₇H₆Si
Molecular Weight118.21 g/mol
IUPAC NameTriethynyl(methyl)silane
SMILESCSi(C#C)C#C
InChIKeyQQLFJFKDDGCTQJ-UHFFFAOYSA-N

Structural and Electronic Characteristics

Molecular Geometry and Bonding

The silicon atom in triethynylmethylsilane adopts a tetrahedral geometry, with bond angles and lengths influenced by the electron-withdrawing ethynyl groups. Density functional theory (DFT) studies predict significant σ–π conjugation between silicon’s vacant d-orbitals and the ethynyl π-systems, enhancing stability while polarizing the Si–C bonds . This interaction lowers the LUMO energy, rendering the compound susceptible to nucleophilic attack at silicon .

Table 2: Computed Structural Parameters (DFT)

ParameterValueSource
Si–C (ethynyl) bond length1.87 Å
Si–C (methyl) bond length1.89 Å
C≡C bond length1.20 Å
HOMO-LUMO gap5.2 eV

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR): The methyl group protons are expected to resonate near δ 0.5–1.0 ppm (¹H NMR), while silicon-29 NMR would show a signal around δ -20 to -30 ppm, consistent with tetracoordinate silicon environments .

Infrared (IR) Spectroscopy: Stretching vibrations for the C≡C bonds appear at ≈2100 cm⁻¹, and Si–C stretches occur between 700–800 cm⁻¹ .

Reactivity and Mechanistic Insights

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) of analogous silanes indicates decomposition onset temperatures near 200–300°C, with cleavage of Si–C bonds generating acetylene and silicon-containing residues . For triethynylmethylsilane, pyrolysis likely produces methylsilane and polyacetylene fragments, though experimental data are lacking .

Photochemical Behavior

Ultraviolet irradiation promotes homolytic cleavage of the Si–C bonds, yielding ethynyl radicals and silylene intermediates. These species may undergo recombination or participate in chain reactions, forming cross-linked silicon-carbon networks . Such processes are of interest for materials science applications, including polymer composites and ceramic precursors.

Electrophilic and Nucleophilic Reactions

The electron-deficient silicon center facilitates nucleophilic substitution, where ligands such as halides or alkoxides displace ethynyl groups. Conversely, electrophiles attack the β-carbon of ethynyl substituents, enabling functionalization while retaining the silicon core .

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